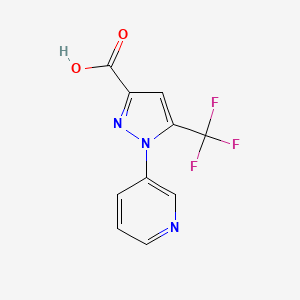

1-(Pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a pyrazole derivative with a trifluoromethyl group attached to the pyridine ring . Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as (5-Trifluoromethyl)pyridin-3-yl)boronic acid have been synthesized . The Suzuki–Miyaura cross-coupling reaction is a common method used in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the pyrazole and pyridine rings, as well as the trifluoromethyl group .

Chemical Reactions Analysis

The compound, being a pyrazole derivative, is likely to undergo various chemical reactions. For instance, the Suzuki–Miyaura cross-coupling reaction is a common reaction involving organoboron reagents .

Scientific Research Applications

Functionalization and Derivative Synthesis

The compound has been a subject of studies focusing on the functionalization reactions of pyrazole carboxylic acids. For instance, reactions involving pyrazole-3-carboxylic acid derivatives with various binucleophiles have led to the synthesis of corresponding pyrazole-3-carboxamides and -3-carboxylate derivatives. Such transformations are critical for creating a plethora of structurally diverse molecules for further application in chemical synthesis and materials science (Yıldırım, Kandemirli, & Akçamur, 2005).

Coordination Chemistry and MOF Construction

The compound and its analogs have found significant applications in the development of coordination polymers and metal-organic frameworks (MOFs). For example, derivatives of pyrazole-carboxylic acids have been utilized to construct coordination complexes with transition metals, leading to materials with novel topologies and potential applications in gas storage, separation, and catalysis (Zhao et al., 2014).

Luminescence and Optical Properties

Research has also explored the optical properties of pyrazole derivatives. Syntheses of pyrazole derivatives, including those incorporating the trifluoromethyl group, have been characterized by their photophysical properties. These studies contribute to the development of new materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and sensors (Li-min Huang et al., 2013).

Corrosion Inhibition

Additionally, compounds featuring the pyrazole moiety, akin to the target compound, have been evaluated as corrosion inhibitors for metals. These studies have revealed the potential of such derivatives to protect metals in corrosive environments, showcasing their applicability in materials science and engineering (El Hajjaji et al., 2018).

Chemical Sensing

Furthermore, pyrazole-carboxylic acid derivatives have been utilized in the synthesis of coordination polymers with properties suitable for chemical sensing. These materials can serve as sensitive detectors for ions and molecules, highlighting the versatility of the compound in the design of functional materials for environmental monitoring and diagnostics (Yan, Li, & Yong, 2020).

Future Directions

properties

IUPAC Name |

1-pyridin-3-yl-5-(trifluoromethyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N3O2/c11-10(12,13)8-4-7(9(17)18)15-16(8)6-2-1-3-14-5-6/h1-5H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTWREJGMDPZRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C(=CC(=N2)C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2774277.png)

![5-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2774279.png)

![2-{[1-(2-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2774283.png)

![1-[(4-fluorophenyl)methyl]-3,9-dimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/no-structure.png)